Ethyl-d5 Paraben

Vue d'ensemble

Description

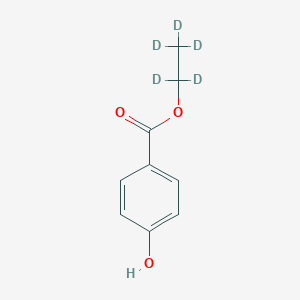

Ethyl-d5 Paraben, also known as Ethyl-d5 4-Hydroxybenzoate, is a deuterated form of ethyl paraben. It is a stable isotope-labeled compound used primarily in research and analytical applications. The compound is a derivative of p-hydroxybenzoic acid and is widely recognized for its antimicrobial and preservative properties. This compound is commonly used in the pharmaceutical, cosmetic, and food industries to extend the shelf life of products by preventing microbial contamination .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl-d5 Paraben is synthesized through an esterification process involving p-hydroxybenzoic acid and deuterated ethanol. The reaction typically occurs in the presence of an acidic catalyst such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

p-Hydroxybenzoic acid+Deuterated ethanolAcidic catalystEthyl-d5 Paraben+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through recrystallization or distillation to obtain high-purity this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl-d5 Paraben undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form p-hydroxybenzoic acid and other oxidation products.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride can be used, although these reactions are less frequently performed.

Substitution: Nucleophiles such as hydroxide ions or amines can react with this compound under basic conditions to form substituted products.

Major Products Formed

- p-Hydroxybenzoic acid and other carboxylic acids.

Reduction: Reduced forms of this compound, although these are less common.

Substitution: Substituted esters and amides, depending on the nucleophile used.

Applications De Recherche Scientifique

Analytical Chemistry

Ethyl-d5 paraben is often used as an internal standard in mass spectrometry for the quantification of parabens in complex mixtures. Its deuterated nature provides distinct advantages:

- Enhanced Sensitivity : The presence of deuterium alters the mass-to-charge ratio, allowing for better separation and detection in mass spectrometric analyses.

- Improved Accuracy : Using this compound as an internal standard helps correct for variations in sample preparation and instrument response, leading to more reliable quantitative results.

Case Study: Detection Methods

A study demonstrated the efficacy of using this compound in a derivatization-enhanced detection strategy employing nanoUPLC coupled with LTQ Orbitrap mass spectrometry. The results indicated that this method could detect lower concentrations of parabens with high precision and accuracy (RSD and RE below 9%) across a range of concentrations (0.25 to 9.00 μg/mL) .

| Parameter | Value |

|---|---|

| Linear Range | 0.1–10 μg/mL |

| Recovery | 91–103% |

| LOD | 0.025 μg/mL |

| RSD (Intra-day) | <9% |

| RSD (Inter-day) | <9% |

Toxicological Studies

Ethyl paraben and its derivatives, including this compound, have been the subject of numerous toxicological studies to assess their safety profiles. Research indicates that parabens can exhibit estrogenic activity, which raises concerns regarding their use in consumer products.

Case Study: Hemato-Biochemical Effects

A study on the effects of ethyl paraben on Labeo rohita revealed significant alterations in hematological parameters after exposure to varying concentrations of ethyl paraben. The study found that:

- High doses induced oxidative stress and tissue damage.

- Significant increases were observed in blood parameters such as RBCs, WBCs, and liver enzymes (ALT and AST), indicating hepatotoxicity .

| Concentration (μg/L) | HGB Increase | WBC Increase | ALT Increase |

|---|---|---|---|

| 2000 | Not significant | Significant | Not significant |

| 4000 | Significant | Significant | Significant |

| 6000 | Highly significant | Highly significant | Highly significant |

Environmental Science

This compound is also relevant in environmental studies focusing on the fate and transport of parabens in wastewater treatment systems. Research has shown that parabens are effectively removed during wastewater treatment processes, which is crucial for assessing their environmental impact.

Case Study: Wastewater Treatment Efficacy

A study evaluated the removal efficiency of various parabens, including ethyl paraben, from wastewater treatment plants. The findings indicated a high removal rate for parent parabens, suggesting effective management practices to mitigate their environmental presence .

Mécanisme D'action

Ethyl-d5 Paraben exerts its antimicrobial effects by disrupting the cell membrane integrity of microorganisms. It interferes with the lipid bilayer, leading to increased permeability and leakage of cellular contents. This disruption ultimately results in cell death. The compound is more effective against fungi and Gram-positive bacteria compared to Gram-negative bacteria .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl Paraben: Another ester of p-hydroxybenzoic acid, commonly used as a preservative.

Propyl Paraben: Similar in structure and function, with a longer alkyl chain.

Butyl Paraben: Known for its higher antimicrobial activity but also associated with higher toxicity.

Uniqueness of Ethyl-d5 Paraben

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical applications. The presence of deuterium atoms allows for precise tracking and quantification in complex biological and environmental samples. This feature distinguishes it from other non-deuterated parabens .

Activité Biologique

Ethyl-d5 paraben, a deuterated form of ethyl paraben, is a compound widely used as a preservative in cosmetics and pharmaceuticals. Its biological activity has garnered attention due to its potential effects on health and the environment. This article delves into the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and implications for aquatic ecosystems.

This compound undergoes metabolic transformations similar to its non-deuterated counterparts. The primary metabolic pathway involves hydrolysis, leading to the formation of various metabolites that can be tracked using mass spectrometry techniques due to their distinct isotopic signature. This metabolic behavior is crucial for understanding how the compound interacts with biological systems.

Toxicological Effects

Recent studies have highlighted the toxic effects of ethyl paraben, particularly in aquatic organisms. A significant study investigated the impact of ethyl paraben on Labeo rohita (rohu), revealing that exposure to varying concentrations (2000, 4000, and 6000 μg/L) resulted in:

- Hematological Alterations : Significant increases in hemoglobin (HGB), white blood cells (WBC), and red blood cells (RBC) were observed, indicating a stress response .

- Oxidative Stress : The compound induced oxidative stress by suppressing antioxidant enzyme activities such as superoxide dismutase (SOD), glutathione (GSH), catalase (CAT), and peroxidase (POD) .

- Genotoxicity : The comet assay indicated DNA damage in blood cells, suggesting potential genotoxic effects associated with exposure to ethyl paraben .

Table 1: Hematological Parameters in Labeo rohita Exposed to Ethyl Paraben

| Parameter | Control (0 μg/L) | 2000 μg/L | 4000 μg/L | 6000 μg/L |

|---|---|---|---|---|

| HGB (g/dL) | 8.2 | 9.1 | 10.3 | 11.2 |

| WBC (x10^3/μL) | 6.5 | 7.8 | 8.9 | 10.1 |

| RBC (x10^6/μL) | 2.5 | 2.7 | 2.9 | 3.1 |

| MCV (fL) | 80 | 85 | 90 | 95 |

Environmental Impact

This compound is increasingly recognized as an environmental pollutant due to its widespread use and persistence in water systems. Studies indicate that parabens can accumulate and cause harmful effects on aquatic life, including alterations in reproductive and developmental processes . Monitoring efforts have shown that these compounds can remain detectable in effluents from wastewater treatment plants, leading to concerns about their long-term ecological impacts .

Case Study: Toxicity Assessment on Aquatic Species

A comprehensive assessment was conducted on the effects of ethyl paraben on marine mussels (Mytilus spp.). The study found that exposure to environmentally relevant concentrations led to:

Propriétés

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6,10H,2H2,1H3/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVBSKCKDOMJSU-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628652 | |

| Record name | (~2~H_5_)Ethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126070-21-1 | |

| Record name | Benzoic acid, 4-hydroxy-, ethyl-d5 ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126070-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_5_)Ethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.